Methyl 4-hydroxy-2-propoxybenzoate
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Overview
Description
Methyl 4-hydroxy-2-propoxybenzoate is an organic compound belonging to the class of hydroxybenzoates. It is a derivative of benzoic acid, where the hydroxyl group is substituted at the fourth position and the methoxy group is substituted at the second position. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-2-propoxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-2-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 4-hydroxy-2-propoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its stability and bioavailability.
Industry: Utilized as a preservative in cosmetics and personal care products due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-propoxybenzoate involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active hydroxybenzoic acid, which can further interact with cellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Methyl 4-hydroxy-2-propoxybenzoate can be compared with other hydroxybenzoates, such as:
Methyl 4-hydroxybenzoate: Similar structure but lacks the propoxy group, leading to different solubility and reactivity.
Ethyl 4-hydroxybenzoate: Similar ester but with an ethyl group instead of a propoxy group, affecting its physical and chemical properties.
Propyl 4-hydroxybenzoate: Contains a propyl group, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
methyl 4-hydroxy-2-propoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-6-15-10-7-8(12)4-5-9(10)11(13)14-2/h4-5,7,12H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPSPIZCJSSELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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